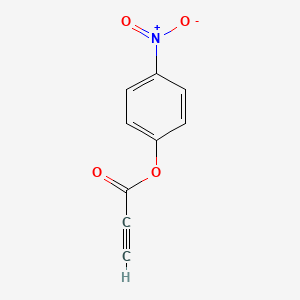
4-Nitrophenyl propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl propiolate is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propiolate group
準備方法
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl propiolate can be synthesized through the reaction of 4-nitrophenol with propiolic acid in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4-Nitrophenyl propiolate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Addition: The propiolate group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Addition: Nucleophiles such as amines or alcohols.
Major Products Formed:
Reduction: 4-Aminophenyl propiolate.
Substitution: Various substituted phenyl propiolates.
Addition: Derivatives with added nucleophilic groups.
科学的研究の応用
4-Nitrophenyl propiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
作用機序
The mechanism by which 4-nitrophenyl propiolate exerts its effects involves the generation of reactive oxygen species (ROS) through a P450-catalyzed reaction. The ROS generated can induce apoptosis in tumor cells by affecting cellular redox status, p53 mutation, and STAT3 activation . This selective induction of apoptosis makes it a promising candidate for anticancer therapy.
類似化合物との比較
4-Nitrophenol: Shares the nitro group and phenyl ring but lacks the propiolate group.
4-Nitrophenyl acetate: Contains an acetate group instead of a propiolate group.
4-Nitrophenyl chloroformate: Features a chloroformate group in place of the propiolate group.
Uniqueness: Its ability to generate ROS and selectively induce apoptosis in tumor cells sets it apart from other similar compounds .
特性
分子式 |
C9H5NO4 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC名 |
(4-nitrophenyl) prop-2-ynoate |
InChI |
InChI=1S/C9H5NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h1,3-6H |
InChIキー |
LCWVSNGGGAEKPU-UHFFFAOYSA-N |
正規SMILES |
C#CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


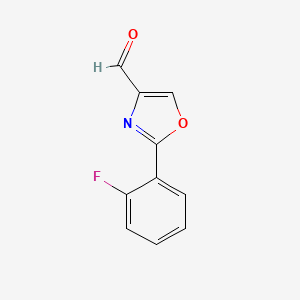
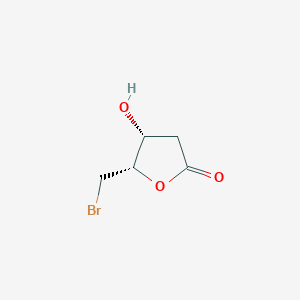

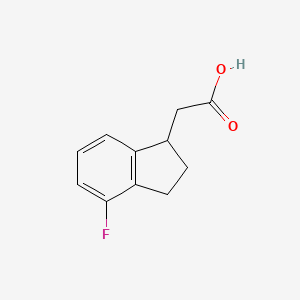


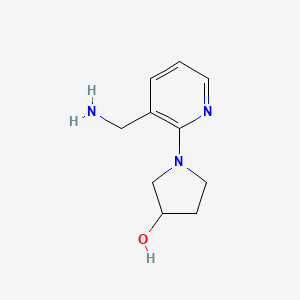
![{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea](/img/structure/B11903742.png)


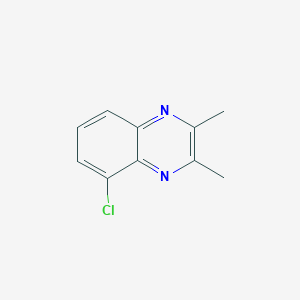
![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
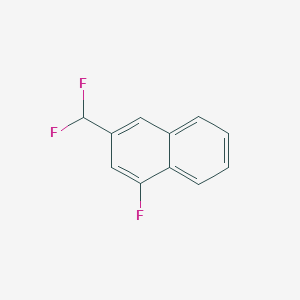
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B11903765.png)
